molecular formula C10H22N4O3 B2458782 1-Azido-4,7,10-trioxa-13-tridecanamine CAS No. 1162336-72-2

1-Azido-4,7,10-trioxa-13-tridecanamine

Cat. No.: B2458782
CAS No.: 1162336-72-2
M. Wt: 246.311
InChI Key: VJXPLUVBIHOQFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Azido-4,7,10-trioxa-13-tridecanamine, also known as Azido-C1-PEG3-C3-NH2, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .

Mode of Action

Azido-C1-PEG3-C3-NH2 is a click chemistry reagent, meaning it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is used to connect the two different ligands in a PROTAC . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-C1-PEG3-C3-NH2 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using Azido-C1-PEG3-C3-NH2 to create PROTACs, specific proteins can be targeted for degradation, altering the biochemical pathways in which they are involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC would depend on the specific ligands used and the protein target .

Result of Action

The result of the action of Azido-C1-PEG3-C3-NH2, when used in the synthesis of a PROTAC, is the selective degradation of a specific protein target . This can have a variety of molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action of Azido-C1-PEG3-C3-NH2, and the PROTACs it helps create, can be influenced by various environmental factors. These include the presence of the necessary enzymes for the click chemistry reactions, the presence of the target protein, and the overall cellular environment . Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action, efficacy, and stability of Azido-C1-PEG3-C3-NH2 and the resulting PROTAC .

Chemical Reactions Analysis

1-Azido-4,7,10-trioxa-13-tridecanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Azido-4,7,10-trioxa-13-tridecanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXPLUVBIHOQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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